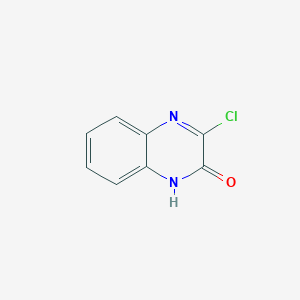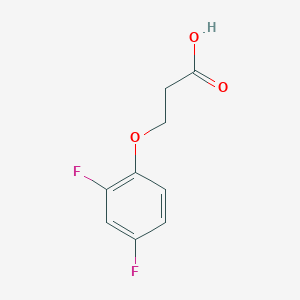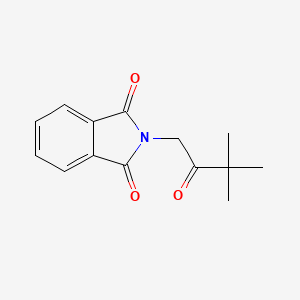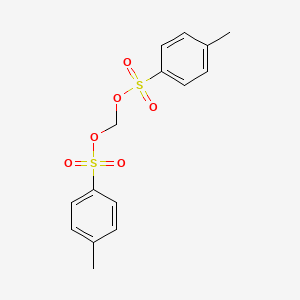
Bis(4-metilbencensulfonato) de metileno
Descripción general
Descripción
Methylene bis(4-methylbenzenesulfonate) is a useful research compound. Its molecular formula is C15H16O6S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound Methylene bis(4-methylbenzenesulfonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylene bis(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylene bis(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades químicas
“Bis(4-metilbencensulfonato) de metileno” es un compuesto arilo con un peso molecular de 356.41 y una fórmula molecular de C15H16O6S2 . Tiene una alta absorción GI y es un inhibidor del CYP1A2 y el CYP2C19 . Es soluble en agua con una solubilidad de 0.0413 mg/ml .
Uso en la síntesis
“this compound” se utiliza en varios procesos de síntesis. Se utiliza en la preparación de lotes para RMN, HPLC/GC .
Uso en tomografía por emisión de positrones (PET)
“this compound” se ha utilizado en el campo de la tomografía por emisión de positrones (PET). La química de clic del intercambio de fluoruro de azufre(VI) (SuFEx) ha facilitado la aplicación generalizada de compuestos de azufre-fluoruro como los fluoruros de sulfonilo, los fluorosulfatos y los fluoruros de sulfamoilo en varios campos, especialmente en el desarrollo de ligandos 18F para la imagenología PET .
Uso en radioquímica S−18F
“this compound” se ha utilizado en la radioquímica S−18F. Los compuestos que contienen un grupo SO2F han ganado un enfoque considerable en los campos de la química y la biología debido a la estabilidad y la reactividad equilibradas de estas moléculas en los sistemas fisiológicos .
Uso como inhibidores de proteasas
“this compound” funcionalidades han demostrado potencial en varias aplicaciones, como servir como potentes inhibidores de proteasas .
Uso como sondas biológicas
“this compound” se ha utilizado como sondas biológicas .
Uso como modificadores covalentes de proteínas
“this compound” se ha utilizado como modificadores covalentes de proteínas .
Uso en el desarrollo de fármacos
“this compound” tiene aplicaciones potenciales en el desarrollo de fármacos. Se ha utilizado en la síntesis de compuestos SO2F que tienen una amplia gama de tolerancia de grupos funcionales y se pueden obtener a partir de materiales de partida fácilmente disponibles .
Mecanismo De Acción
Target of Action
It’s worth noting that the compound is an aryls compound , which suggests it may interact with various biological targets.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . It is also known to inhibit CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism. These properties could potentially impact the bioavailability of Methylene bis(4-methylbenzenesulfonate).
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methylene bis(4-methylbenzenesulfonate). It’s important to note that the compound is soluble , which could influence its distribution and action in different environments.
Propiedades
IUPAC Name |
(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXULLPDKRNGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317572 | |
| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24124-59-2 | |
| Record name | 24124-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylene bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)
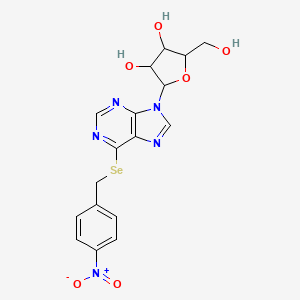



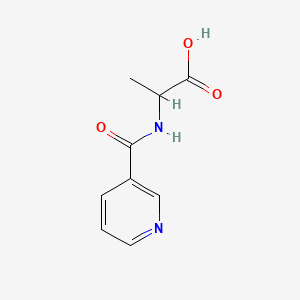

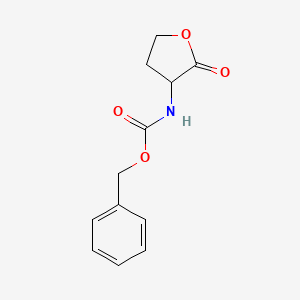
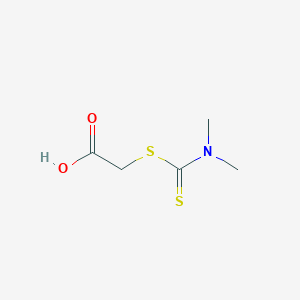

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)
